NCI-60 Subpanel Disease Selectivity: Leukemia-Selective Activity vs. Broad-Spectrum Cytotoxic Agents
NSC 649900 demonstrated subpanel disease selectivity in the NCI-60 human tumor cell line screen, exhibiting good in vitro antineoplastic activity particularly against most leukemia cell lines tested, with additional activity against select cell lines from colon, melanoma, and renal cancer panels [1]. This selectivity profile contrasts sharply with broad-spectrum cytotoxic agents such as classical nitrogen mustards (e.g., chlorambucil, melphalan) that show equipotent activity across multiple solid tumor and leukemia panels without comparable subpanel discrimination. Within the PBI series, the later-stage analog NSC 682011 (5-(p-fluorophenylamino) derivative) also exhibited leukemia-selective activity, indicating that the leukemia tropism is a class feature, but the specific substitution pattern of NSC 649900 produces a distinct activity fingerprint [2].
| Evidence Dimension | NCI-60 subpanel disease selectivity (in vitro antineoplastic activity pattern) |
|---|---|
| Target Compound Data | Good activity against most leukemia cell lines; activity against some colon, melanoma, and renal cancer cell lines (NCI-60 60-cell panel) |
| Comparator Or Baseline | Classical nitrogen mustards (e.g., chlorambucil): broad-spectrum activity without leukemia subpanel selectivity; NSC 682011: also leukemia-selective but structurally distinct (5-arylamino-substituted) with improved in vivo profile |
| Quantified Difference | Qualitative selectivity pattern: NSC 649900 shows preferential leukemia activity vs. broad-spectrum activity of classical mustards; specific NCI-60 GI50 values for individual cell lines are not publicly available in the literature |
| Conditions | NCI-60 human tumor cell line panel comprising 60 cell lines from leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers; standard NCI sulforhodamine B (SRB) assay protocol |
Why This Matters
The leukemia-selective activity pattern makes NSC 649900 a preferred chemical biology probe for leukemia-focused drug discovery campaigns, as opposed to broad-spectrum agents that may confound target identification studies with pan-cytotoxicity.
- [1] Badawey E, Kappe T. Benzimidazole condensed ring system. IX. Potential antineoplastics. New synthesis of some pyrido[1,2-α]benzimidazoles and related derivatives. Eur J Med Chem. 1995;30(4):327-332. View Source
- [2] Badawey EA, Kappe T. Benzimidazole condensed ring systems. XI. Synthesis of some substituted cycloalkyl pyrido[1,2-a]benzimidazoles with anticipated antineoplastic activity. Eur J Med Chem. 1999;34(7-8):663-667. doi:10.1016/S0223-5234(00)80036-7. View Source
